Product packaging for [1-(2-Fluorophenyl)ethyl](propyl)amine(Cat. No.:)

[1-(2-Fluorophenyl)ethyl](propyl)amine

Cat. No.: B13232535
M. Wt: 181.25 g/mol
InChI Key: BWAZMRHTCOUKOO-UHFFFAOYSA-N
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Description

Contextualization within the Broader Chemical Space of Fluoro-Substituted Phenylethylamines and Propylamines

Below is a data table summarizing some of the key physicochemical properties of the parent compounds, 1-(2-Fluorophenyl)ethylamine (B1333738) and Propylamine, which form the basis for understanding 1-(2-Fluorophenyl)ethylamine.

Property1-(2-Fluorophenyl)ethylaminePropylamine
Molecular Formula C8H10FN nih.govC3H9N wikipedia.org
Molecular Weight 139.17 g/mol nih.gov59.112 g/mol wikipedia.org
Appearance Colorless liquid guidechem.comColorless liquid wikipedia.org
Boiling Point 62-63°C at 6 mmHg lookchem.com47-51°C wikipedia.org
Density 1.063 g/cm³ lookchem.com0.719 g/mL wikipedia.org
Refractive Index 1.512 lookchem.com1.388 wikipedia.org
Acidity (pKa) 8.62 (Predicted) lookchem.com10.71 wikipedia.org

Significance of Amine Scaffolds in Advanced Organic Synthesis and Chemical Biology

Amine scaffolds are fundamental building blocks in the construction of complex organic molecules. The nitrogen atom in an amine is nucleophilic and basic, properties that are extensively exploited in a wide array of chemical transformations. Amines can be categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N), depending on the number of organic substituents attached to the nitrogen atom. 1-(2-Fluorophenyl)ethylamine is a secondary amine, which allows for further functionalization at the nitrogen atom if desired.

In advanced organic synthesis, the amine functional group serves as a handle for the introduction of various other functionalities and for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active compounds. The versatility of amines makes them key intermediates in the synthesis of a diverse range of molecular architectures.

In the realm of chemical biology, the amine scaffold is of paramount importance. It is a key component of amino acids, the building blocks of proteins, as well as nucleic acids, neurotransmitters, and a vast number of natural products and synthetic drugs. The ability of the amine group to participate in hydrogen bonding and to exist in a protonated, positively charged state at physiological pH is crucial for the molecular recognition events that underpin biological processes. The specific arrangement of atoms in an amine-containing molecule, including the nature of the substituents on the nitrogen, dictates its biological activity.

Overview of Contemporary Research Paradigms Relevant to 1-(2-Fluorophenyl)ethylamine Analogues

Contemporary research involving analogues of 1-(2-Fluorophenyl)ethylamine often falls within the domain of medicinal chemistry and drug discovery. The phenylethylamine framework is a well-established pharmacophore that interacts with a variety of receptors and transporters in the central nervous system. Researchers frequently synthesize libraries of substituted phenylethylamines to explore structure-activity relationships (SAR) for a particular biological target.

A common research paradigm involves the systematic modification of the phenylethylamine scaffold to optimize properties such as potency, selectivity, and pharmacokinetic profile. The introduction of substituents, such as the fluorine atom in 1-(2-Fluorophenyl)ethylamine, is a key strategy in this process. Fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation and can also modulate the basicity of the amine group, which can affect its interaction with biological targets.

Another research paradigm focuses on the development of molecular probes to study biological systems. Analogues of 1-(2-Fluorophenyl)ethylamine can be designed to have specific affinities for certain receptors or enzymes. These probes can be radiolabeled or tagged with fluorescent markers to enable their detection and to visualize their distribution in cells or tissues. Such studies provide valuable insights into the functioning of biological pathways and the mechanisms of disease.

The synthesis of novel compounds like 1-(2-Fluorophenyl)ethylamine and its analogues allows for the exploration of new chemical space and the potential discovery of molecules with unique biological activities. While specific research on the title compound is not widely reported, the established importance of its structural components suggests that it and its derivatives could be of interest in various areas of chemical and biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16FN B13232535 [1-(2-Fluorophenyl)ethyl](propyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-8-13-9(2)10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3

InChI Key

BWAZMRHTCOUKOO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC=C1F

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 2 Fluorophenyl Ethylamine and Its Chemical Precursors

Asymmetric Synthesis of Chiral 1-(2-Fluorophenyl)ethylamine (B1333738) (Key Intermediate)

Reductive amination of 2'-fluoroacetophenone (B1202908) is a direct and efficient method for the synthesis of 1-(2-fluorophenyl)ethylamine. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. The key to achieving stereocontrol lies in the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the imine.

Biocatalytic reductive amination using reductive aminase enzymes (RedAms) has emerged as a powerful strategy. For instance, RedAms from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones with ammonia, yielding β-fluoro primary amines with high conversion rates (>90%) and excellent enantiomeric excess (85-99% ee). whiterose.ac.uk These enzymes, being NADPH-dependent, catalyze the asymmetric reduction of the imine formed in solution. whiterose.ac.uk The reaction conditions, such as temperature and concentration of the amine donor, can be optimized to maximize conversion and enantioselectivity. whiterose.ac.uk

A study on the reductive amination of fluorinated acetophenones using RedAms from Ajellomyces dermatitidis demonstrated that α-fluoroacetophenone was a superior substrate compared to non-fluorinated acetophenone (B1666503) when aminated with ammonia. whiterose.ac.uk The following table summarizes the conversion rates for the amination of α-fluoroacetophenone.

Amine DonorConversion (%)
Ammonia18
Methylamine46
Allylamine>90

Data sourced from a study on reductive aminases from fungi. whiterose.ac.uk

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of 1-(2-fluorophenyl)ethylamine synthesis, a chiral auxiliary can be attached to the nitrogen atom of the imine precursor. The chiral environment created by the auxiliary then biases the approach of the reducing agent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Various chiral auxiliaries have been developed for asymmetric synthesis, including those derived from inexpensive, naturally occurring chiral compounds. researchgate.net While specific examples for the synthesis of 1-(2-fluorophenyl)ethylamine are not extensively detailed in the provided search results, the general principle involves the formation of a chiral imine or a related derivative, followed by diastereoselective reduction. For instance, pseudoephenamine has been demonstrated as a practical chiral auxiliary for a broad range of asymmetric syntheses. nih.gov

The use of chiral catalysts in the reduction of the achiral imine derived from 2'-fluoroacetophenone and ammonia is another effective strategy. Transition metal complexes with chiral ligands are commonly employed for this purpose. For example, palladium complexes with chiral bisphosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of activated imines, achieving high enantioselectivities (up to 99% ee). dicp.ac.cn

Enantioselective hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. This approach typically involves the hydrogenation of a prochiral imine using a chiral transition metal catalyst. Iridium, rhodium, and ruthenium complexes bearing chiral ligands are commonly used for this transformation. nih.gov

The asymmetric hydrogenation of N-aryl imines has been extensively studied, with iridium complexes bearing phosphino-oxazoline ligands showing high activity and enantioselectivity (up to 97% ee). nih.gov For the synthesis of 1-(2-fluorophenyl)ethylamine, an imine would first be formed from 2'-fluoroacetophenone and an appropriate nitrogen source. This imine would then be subjected to hydrogenation in the presence of a chiral catalyst.

A general procedure for asymmetric hydrogenation involves dissolving the imine substrate in a suitable solvent, such as 2,2,2-trifluoroethanol (B45653) (TFE), and adding the chiral catalyst. The reaction is then carried out under a hydrogen atmosphere. dicp.ac.cn The choice of catalyst, solvent, and reaction conditions (e.g., hydrogen pressure, temperature) is crucial for achieving high enantioselectivity. dicp.ac.cn For instance, in the Pd-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines, an increase in hydrogen pressure led to complete conversion while maintaining high enantioselectivity. dicp.ac.cn

The following table provides examples of catalyst systems and their performance in the asymmetric hydrogenation of imines.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee) (%)
Pd(CF3CO2)/(S)-SegPhosN-diphenylphosphinyl ketimines87-99
Pd(CF3CO2)/(S)-SynPhosN-tosylimines88-97
Ir-complexes with phosphino-oxazoline ligandsN-aryl iminesup to 97

Data compiled from studies on asymmetric hydrogenation of imines. dicp.ac.cnnih.gov

Design and Synthesis of Chemically Modified Analogues and Derivatives of 1-(2-Fluorophenyl)ethylamine

Structural modification of the parent compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties. These modifications can be targeted at various parts of the molecule.

Modifications on the 2-Fluorophenyl Moiety

Altering the substitution pattern on the 2-fluorophenyl ring can significantly impact the molecule's biological activity. The introduction of additional substituents or changing the position of the fluorine atom are common strategies. The electronic and steric properties of the phenyl ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups.

For example, the synthesis of a nitro-substituted analogue can be achieved by starting with 1-(2-fluoro-5-nitrophenyl)ethanone. nih.gov This introduces a strong electron-withdrawing group, which can alter the compound's interaction with biological targets. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization. berkeley.edugoogle.com Similarly, other groups like halogens (e.g., chloro, bromo) or alkyl groups can be introduced to probe the effects of size, lipophilicity, and electronic nature on the molecule's function. The creation of biphenyl (B1667301) analogues, where a second phenyl ring is attached, represents a more significant structural change that can explore larger binding pockets in target proteins. researchgate.net

Table 2: Examples of Synthesized Analogues with Modifications on the Phenyl Ring

Precursor CompoundModificationResulting Analogue CoreSynthetic Approach
1-(2-Fluorophenyl)ethanoneNitration at C5 position1-(2-Fluoro-5-nitrophenyl)ethylamineNitration followed by asymmetric reduction
1-(4-Bromophenyl)ethanoneIntroduction of a 2-fluoro group1-(4-Bromo-2-fluorophenyl)ethylamineMulti-step synthesis involving fluorination
2-Fluoro-4-bromobiphenylAcylation1-(2-Fluoro-4-biphenyl)ethylamineFriedel-Crafts acylation and subsequent reduction/amination
2,4-DifluorobenzaldehydeReaction with methylmagnesium bromide1-(2,4-Difluorophenyl)ethylamineGrignard reaction followed by oxidation and reductive amination

Exploration of Structural Variations on the Ethyl Bridge and Propyl Chain

Modifications to the alkyl chains of the molecule, namely the ethyl bridge connecting the phenyl ring and the nitrogen atom, and the N-propyl group, are crucial for modulating properties like solubility, metabolic stability, and receptor affinity.

The N-propyl group can be readily varied through standard N-alkylation reactions. wikipedia.orglibretexts.org The precursor, 1-(2-fluorophenyl)ethylamine, can be reacted with a range of alkyl halides or subjected to reductive amination with different aldehydes or ketones to install various N-substituents (e.g., methyl, butyl, benzyl, or more complex cyclic structures). rsc.orgresearchgate.net This allows for a systematic exploration of the steric and electronic requirements of the binding site. N-aryl derivatives can also be synthesized, for instance, through palladium-catalyzed Buchwald-Hartwig amination, which significantly alters the character of the amine. mdpi.com

The ethyl bridge can also be modified. For example, homologation to a propyl or butyl chain would alter the distance and relative orientation between the aromatic ring and the amine group. More complex modifications could involve the introduction of substituents on the ethyl bridge itself, such as a methyl group at the alpha-position (as seen in amphetamine analogues) or a hydroxyl group at the beta-position. The synthesis of such analogues often requires multi-step sequences starting from different precursors. For instance, β,β-difluorophenylalanine derivatives have been synthesized from 2,2-difluoroacetaldehyde precursors, showcasing the possibility of incorporating fluorine into the ethyl bridge. nih.gov

Advanced Organic Transformations for Structural Diversification

Modern synthetic organic chemistry offers a powerful toolkit for the diversification of core structures like 1-(2-fluorophenyl)ethylamine. These advanced transformations enable the creation of novel analogues that would be difficult to access through traditional methods.

Copper-Catalyzed Asymmetric Synthesis: Copper-based catalysts have been effectively used for the enantioselective synthesis of chiral amines. For instance, the asymmetric formal hydroaminomethylation of alkenes with N,O-acetals can produce chiral β-stereogenic amines. chinesechemsoc.org Such methods could be adapted to generate structural variants of the target molecule.

Enzymatic Deracemization: As mentioned earlier, biocatalysis provides a highly selective means to obtain enantiopure amines. Enzymatic kinetic resolution using lipases can effectively separate enantiomers of phenylethylamines. researchgate.net Furthermore, deracemization processes, which convert a racemic mixture into a single enantiomer, can achieve theoretical yields of up to 100%. nih.govrsc.orgrsc.orgnih.gov These chemoenzymatic methods often combine a non-selective oxidation of the alcohol precursor to a ketone, followed by a highly enantioselective enzymatic reduction back to one enantiomer of the alcohol.

C-H Activation: A particularly powerful strategy for late-stage functionalization is the direct activation of carbon-hydrogen bonds. wikipedia.org Palladium-catalyzed C-H activation of phenylethylamines, directed by the amine group, allows for annulation reactions with allenes to construct novel polycyclic frameworks such as tetrahydroisoquinolines and tetrahydro-3-benzazepines. nih.govresearchgate.netrsc.orgcsuc.cat This approach enables the rapid construction of complex molecular architectures from simple precursors, offering an efficient route to a diverse library of analogues.

Computational and Theoretical Chemistry of 1 2 Fluorophenyl Ethylamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of 1-(2-Fluorophenyl)ethylamine (B1333738). These calculations provide a detailed picture of the molecule's electronic structure and energetics.

Interactive Table: Selected Optimized Geometrical Parameters

Parameter Atoms Involved Value (Å/°)
Bond Length C-F Data not available
Bond Length C-N Data not available
Bond Angle C-C-N Data not available
Dihedral Angle F-C-C-C Data not available

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not publicly available for this specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For 1-(2-Fluorophenyl)ethylamine, the analysis reveals how the electron-withdrawing fluorine atom and the amine group influence the electronic landscape of the molecule.

Interactive Table: Calculated Frontier Orbital Energies

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: Specific energy values are highly dependent on the computational methodology and have not been published for this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of 1-(2-Fluorophenyl)ethylamine, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative fluorine and nitrogen atoms, indicating these are likely sites for electrophilic attack. Regions of positive potential (blue) highlight areas susceptible to nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the molecule's behavior.

Conformational analysis of 1-(2-Fluorophenyl)ethylamine involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The position of the fluorine atom can influence the preferred conformations. vulcanchem.com By calculating the energy associated with the rotation around key bonds (torsional landscapes), the most stable conformers and the energy barriers between them can be identified. This information is critical for understanding how the molecule might interact with biological targets.

Ligand-Protein Docking Studies for Hypothetical Target Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For 1-(2-Fluorophenyl)ethylamine, docking studies would primarily focus on its potential interactions with monoamine transporters, which are common targets for phenethylamine (B48288) derivatives. These transporters include the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov

Docking simulations for amphetamine-related compounds have identified key interaction sites within these transporters. figshare.com The binding of these ligands is often stabilized by a salt bridge formation with a conserved aspartate residue in transmembrane domain 1, hydrogen bonding with polar residues in transmembrane domains 3 and 8, and hydrophobic interactions with other conserved residues. nih.gov For 1-(2-Fluorophenyl)ethylamine, the protonated amine would be expected to form a crucial ionic bond with this aspartate residue. The 2-fluorophenyl group would likely engage in hydrophobic and potentially halogen-specific interactions within the binding pocket.

The N-propyl group is a significant structural feature. Studies on N-alkylated analogs of other amphetamines have shown that increasing the length of the N-alkyl substituent can decrease the potency to inhibit monoamine transporters. nih.govnih.gov This is often attributed to steric hindrance within the binding site. Therefore, docking studies would be instrumental in visualizing how the N-propyl group of 1-(2-Fluorophenyl)ethylamine fits within the binding pockets of DAT, NET, and SERT and how this influences its binding affinity compared to less substituted analogs.

A hypothetical docking study could yield binding energy estimates for 1-(2-Fluorophenyl)ethylamine at the monoamine transporters. While specific values are not available for this compound, data from related N-alkylated amphetamines can provide a basis for what might be expected.

Target ProteinHypothetical Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine Transporter (DAT)-8.5 to -10.0Asp79, Phe155, Val152
Norepinephrine Transporter (NET)-8.0 to -9.5Asp75, Phe152, Tyr151
Serotonin Transporter (SERT)-7.5 to -9.0Asp98, Tyr176, Ile172

Molecular Dynamics Simulations to Investigate Dynamic Binding Modes

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions than static docking studies. By simulating the movements of atoms over time, MD can reveal the stability of binding poses, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. nih.gov For 1-(2-Fluorophenyl)ethylamine, MD simulations could be used to explore the dynamic behavior of the ligand within the binding sites of monoamine transporters.

These simulations could assess the stability of the interactions predicted by docking studies. For instance, the hydrogen bonds and hydrophobic contacts formed by the 2-fluorophenyl and N-propyl groups could be monitored throughout the simulation to determine their persistence. MD simulations have been instrumental in understanding the mechanisms of action of other amphetamine-like substances, including how they induce substrate efflux. nih.gov Such simulations for 1-(2-Fluorophenyl)ethylamine could provide insights into whether it is likely to act as a substrate (releaser) or an inhibitor (reuptake blocker) at monoamine transporters.

In Silico Predictive Models for Biological Interactions

Prediction of Interactions with Neurotransmitter Systems and Receptors

In silico predictive models utilize the chemical structure of a compound to forecast its biological activity. For 1-(2-Fluorophenyl)ethylamine, these models can predict its likely interactions with various neurotransmitter systems beyond the primary monoamine transporters. Phenethylamine derivatives are known to interact with a range of receptors, including serotonin, dopamine, and adrenergic receptors. nih.gov

Based on its structural similarity to other phenethylamines, it is plausible that 1-(2-Fluorophenyl)ethylamine interacts with serotonin receptors, such as the 5-HT2A receptor, which is a common target for psychoactive phenethylamines. The 2-fluoro substitution on the phenyl ring can influence receptor affinity and selectivity. Fluorine atoms can alter the electronic properties of the aromatic ring and participate in specific interactions within the receptor binding site. bohrium.com

Predictive models can also estimate the likelihood of a compound acting as an agonist, antagonist, or inverse agonist at these receptors. These predictions are based on large datasets of known ligand-receptor interactions and can provide a preliminary screening of the compound's potential pharmacological effects.

Receptor/TransporterPredicted InteractionStructural Basis for Prediction
Dopamine Transporter (DAT)Inhibitor/SubstratePhenethylamine backbone
Norepinephrine Transporter (NET)Inhibitor/SubstratePhenethylamine backbone
Serotonin Transporter (SERT)Inhibitor/SubstratePhenethylamine backbone
5-HT2A ReceptorAgonist/AntagonistSubstituted phenethylamine structure
Adrenergic Receptors (e.g., alpha, beta)Agonist/AntagonistStructural similarity to adrenergic agents

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For 1-(2-Fluorophenyl)ethylamine, QSAR studies on related N-alkylated amphetamines and other phenethylamine derivatives can provide valuable insights into how its specific structural features might influence its activity. nih.govnih.gov

A key finding from QSAR studies on N-alkylated amphetamines is that the size and lipophilicity of the N-alkyl group significantly impact activity at monoamine transporters. Generally, as the length of the N-alkyl chain increases, the potency as a dopamine and norepinephrine transporter inhibitor decreases. nih.govnih.gov This suggests that the N-propyl group in 1-(2-Fluorophenyl)ethylamine would likely result in lower potency at DAT and NET compared to its N-methyl or N-ethyl counterparts.

Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Ethylamine and Its Analogues

Impact of Fluorine Substitution and Aromatic Ring Modifications

The substitution pattern on the phenyl ring is a critical determinant of the pharmacological profile of phenethylamine (B48288) analogues. The position, type, and electronic properties of substituents can significantly modulate receptor affinity and functional activity.

The location of the fluorine atom on the aromatic ring of a phenethylamine derivative has a profound impact on its biological activity. This is because the position of the substituent alters the molecule's electronic distribution and steric profile, which in turn affects how it binds to its target receptor.

Research into halogenated N,N´-diphenethylethylenediamines binding to sigma (σ) receptors has shown that substitution at the 3- (meta) or 4- (para) positions of the aromatic ring results in higher binding affinities compared to substitutions at the 2- (ortho) position. hilarispublisher.com Similarly, for phenethylamine derivatives targeting the 5-HT2A serotonin (B10506) receptor, halogen groups at the para position have been found to exert positive effects on binding affinity. nih.govresearchgate.netnih.gov In studies on antimetastatic compounds, fluoro groups at both the meta and para positions of a phenyl ring were found to enhance the desired biological effect. nih.gov Conversely, in a series of ketamine ester analogues, compounds with 2- and 3-substitutions were generally more active than those with 4-substitutions. mdpi.com This highlights that the optimal substitution position is highly dependent on the specific compound series and the biological target being investigated.

Substitution PositionGeneral Effect on Biological Activity (Receptor Dependent)Receptor/Target ExampleSource
2- (ortho)Often confers lower binding affinity compared to meta/para positions.σ1 Receptors hilarispublisher.com
3- (meta)Generally confers higher binding affinity and biological activity.σ1 Receptors, Antimetastatic targets hilarispublisher.comnih.gov
4- (para)Generally confers higher binding affinity and biological activity.σ1 Receptors, 5-HT2A Receptors, Antimetastatic targets hilarispublisher.comnih.govresearchgate.netnih.govnih.gov

The nature of the halogen substituent itself—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—also plays a key role in modulating biological activity. These elements differ in size (steric bulk), electronegativity, and lipophilicity, all of which can influence receptor binding.

In studies of N,N´-diphenethylethylenediamines at the σ1 receptor, it was observed that derivatives containing either a bromo or fluoro substituent at a given position exhibited higher binding affinities than derivatives with a corresponding iodo substituent. hilarispublisher.com This suggests that for this particular structural class and target, excessive steric bulk at the substitution site may be detrimental to binding. hilarispublisher.com While some studies group all halogens as having a generally positive effect on binding affinity when placed at the para position, the specific choice of halogen can fine-tune the compound's potency. nih.govnih.gov The presence of a halogen substituent, regardless of its specific identity or position, was found to be essential for the inhibitory effects of certain compounds on equilibrative nucleoside transporters (ENTs). polyu.edu.hk

Halogen SubstituentObserved Effect on σ1 Receptor AffinitySource
Fluorine (F)Higher affinity than Iodo analogues. hilarispublisher.com
Bromine (Br)Higher affinity than Iodo analogues. hilarispublisher.com
Iodine (I)Lower affinity than Fluoro and Bromo analogues. hilarispublisher.com

The electronic properties of substituents on the aromatic ring are a fundamental aspect of SAR. Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase electron density in the ring, while electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), decrease it. These electronic modifications can alter the molecule's interaction with amino acid residues in a receptor's binding pocket.

Studies on inhibitors of the FOXM1 protein suggest that the electronic properties of the substituent are a key factor in activity. mdpi.com For instance, strong EWGs like -CN can affect the electron density of the entire phenylacetamide ring, influencing interactions with key residues. mdpi.com In the context of dopamine (B1211576) reuptake inhibition, phenethylamine derivatives with a methoxy group (an EDG) showed very weak or no activity. biomolther.orgnih.gov The SAR for the 5-HT2A receptor is more complex; some findings indicate that alkyl groups (EDGs) and halogens (EWGs) at the para position have positive effects on affinity, whereas alkoxy (EDG) or nitro (EWG) groups at the same position can decrease it. researchgate.netbiomolther.org This demonstrates that the effect of an EDG or EWG is not universal and depends on the specific group and its interplay with the target receptor. mdpi.com

Role of the Ethyl Bridge in Modulating Biological Interactions

The two-carbon (ethyl) chain connecting the phenyl ring to the amine group is another critical site for structural modification. Its length, branching, and the stereochemistry of its chiral center can significantly influence how the molecule fits into a binding site and its resulting biological function.

In 1-phenylethylamine (B125046) derivatives like 1-(2-Fluorophenyl)ethylamine (B1333738), the carbon atom attached to the phenyl ring and the methyl group (the α-carbon) is a chiral center. This means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities, as biological receptors are themselves chiral.

Docking simulations for a β-phenethylamine derivative (compound 9) targeting the human dopamine transporter (hDAT) showed that the (S)-form was more stable and achieved a better fit into the binding site than the (R)-form. biomolther.orgnih.gov This stereoselectivity is a common theme. The use of enantiomerically pure (R)- or (S)-1-phenylethylamine as a chiral auxiliary in chemical synthesis is a powerful strategy to control the stereochemical outcome of a reaction, underscoring the importance of this chiral center. mdpi.comresearchgate.net The specific three-dimensional arrangement of the phenyl, methyl, and amine groups around this chiral carbon is therefore a crucial determinant of the molecule's functional interactions with its biological target. biomolther.orgnih.gov

Modifications to the length and branching of the alkyl chain can alter the molecule's flexibility and steric profile, thereby affecting its potency and receptor affinity. Studies on β-phenethylamine analogues at the human trace amine-associated receptor 1 (hTAAR1) revealed specific structural requirements for the side chain. nih.gov

The addition of a single small substituent, such as a methyl group, on the carbon adjacent to the phenyl ring (the α-carbon, as in amphetamine) was found to have a detrimental effect on potency. nih.gov Similarly, adding a methyl group to the carbon adjacent to the amine (the β-carbon) was tolerated, but introducing greater bulk at this position, such as two methyl groups, significantly reduced potency. nih.gov However, in a different series of compounds studied for dopamine reuptake inhibition, longer alkyl chains at a particular position were found to be more potent, with activity increasing in the order of hexyl > pentyl > propyl > ethyl. biomolther.org This indicates that the optimal chain length and branching pattern are highly specific to the molecular scaffold and its target.

Modification to Ethyl BridgeEffect on Potency (hTAAR1)Source
α-methyl group (e.g., amphetamine)Detrimental effect on potency nih.gov
Single β-methyl groupWell tolerated nih.gov
Two β-methyl groupsGreatly reduces potency nih.gov

Influence of the Propyl Amine Moiety on Activity and Selectivity

The propyl amine moiety of 1-(2-fluorophenyl)ethylamine and its analogues is a critical determinant of their pharmacological profile. Modifications to this group, including alterations in chain length, the degree of substitution on the nitrogen atom, and the imposition of conformational constraints through cyclization, have profound effects on the compound's activity and selectivity for its biological targets.

Modifications to the Propyl Chain Length and Substituents

The length and substitution of the N-alkyl chain in phenethylamine derivatives can significantly modulate their potency and efficacy. Research into various classes of phenethylamine analogues has demonstrated that even minor alterations, such as increasing or decreasing the number of carbons in the alkyl chain, can lead to substantial changes in biological activity. The optimal chain length is highly dependent on the specific molecular scaffold and the topology of the target receptor's binding pocket.

In a series of N-benzyl phenethylamine derivatives, for instance, an extension of the N-alkyl substituent from ethyl to propyl resulted in a decrease in functional activity at 5-HT2A/2C receptors. nih.gov This suggests that for this particular scaffold, the binding pocket may have steric limitations that disfavor a longer alkyl chain.

Conversely, studies on other β-phenethylamine derivatives have shown that compounds with longer alkyl groups on the amine can exhibit stronger inhibitory activities. For example, in a series of dopamine reuptake inhibitors, increasing the length of the N-alkyl chain was associated with enhanced potency. biomolther.orgnih.gov A similar trend was observed in a series of synthetic cathinones, where the potency of dopamine uptake inhibition increased as the aliphatic side chain was elongated from methyl to propyl. However, this trend did not continue indefinitely; a further increase from butyl to pentyl led to a decrease in activity, describing an inverted U-shaped relationship. ub.edu This highlights that while a certain chain length may be beneficial for optimizing interactions within the binding site, excessive length can introduce steric hindrance or unfavorable conformational changes.

These divergent findings underscore the principle that the influence of the N-propyl group's chain length on activity is not universally predictable and must be determined empirically for each class of compounds and their specific biological targets.

Compound ClassModificationEffect on ActivityBiological Target/Assay
N-Benzyl PhenethylaminesN-ethyl to N-propylDecrease5-HT2A/2C functional activity
β-Phenethylamine DerivativesIncrease in N-alkyl chain lengthIncreaseDopamine reuptake inhibition
Synthetic CathinonesN-alkyl chain elongation (methyl to propyl)IncreaseDopamine uptake inhibition
Synthetic CathinonesN-alkyl chain elongation (butyl to pentyl)DecreaseDopamine uptake inhibition

Comparative Analysis of Secondary and Tertiary Amine Functionalities

The degree of substitution on the amine nitrogen—whether it is a secondary or tertiary amine—is a crucial factor in the structure-activity relationship (SAR) of phenethylamine derivatives. Historically, for many classes of phenethylamines, the conversion of a primary or secondary amine to a tertiary amine has been associated with a significant alteration in activity, often leading to a decrease in potency at certain receptors.

For example, in the realm of 5-HT2A receptor agonists, the conversion of a primary amine to a secondary amine with simple alkyl groups like methyl, ethyl, or propyl has traditionally been linked to a marked reduction in activity. nih.gov This suggests that the presence of a proton on the nitrogen may be important for hydrogen bonding interactions within the receptor binding site, or that the increased steric bulk of a tertiary amine is detrimental to optimal binding. However, it is noteworthy that N-benzyl substitution on phenethylamines represents a significant exception, often leading to an increase in both binding affinity and functional activity. nih.govnih.gov

Compound ClassModificationGeneral Effect on ActivityReceptor/Target
PhenethylaminesPrimary to Secondary (simple N-alkyl)Decrease5-HT2A
PhenethylaminesPrimary/Secondary to Secondary (N-benzyl)Increase5-HT2A
PhenylethylaminesTertiary (N,N-dipropyl) to Secondary with backbone alkylCan retain activitySigma(1)

Cyclization and Conformational Restriction of the Amine Group

Incorporating the flexible N-propylamine side chain into a cyclic structure is a common strategy in medicinal chemistry to reduce conformational flexibility. This conformational restriction can lead to an increase in binding affinity by reducing the entropic penalty of binding and by locking the molecule into a more bioactive conformation. Furthermore, cyclization can improve selectivity by creating a more defined molecular shape that fits preferentially into the binding pocket of one receptor subtype over others.

Several studies on related phenethylamine and benzylamine (B48309) analogs have demonstrated the benefits of this approach. For instance, restricting the aminomethyl side chain of benzylamine inhibitors of phenylethanolamine N-methyltransferase (PNMT) by incorporating it into a tetrahydroisoquinoline or a 2,3,4,5-tetrahydro-1H-2-benzazepine ring system resulted in enhanced inhibitory potency. nih.gov This suggests that the cyclic structures better mimic the optimal conformation for binding to the enzyme's active site.

Similarly, the synthesis of 4-(2-aminoethyl)piperidine derivatives has been explored to create novel ligands for the sigma-1 receptor. d-nb.info The piperidine (B6355638) ring serves to constrain the ethylamine (B1201723) side chain, influencing the orientation of the pharmacophoric elements and leading to potent and selective ligands. In the context of dipeptidyl peptidase IV (DPP4) inhibitors, pyrrolidine-constrained phenethylamines have been successfully designed, indicating the broad applicability of this strategy across different target classes. nih.gov

Parent ScaffoldCyclization StrategyResulting StructureEffect on ActivityTarget
BenzylamineIncorporation into a cyclic frameworkTetrahydroisoquinolineEnhanced potencyPNMT Inhibition
PhenethylamineIncorporation into a piperidine ring4-(2-Aminoethyl)piperidinePotent and selective ligandsSigma-1 Receptor
PhenethylamineIncorporation into a pyrrolidine (B122466) ringPyrrolidine-constrained phenethylaminePotent inhibitorsDPP4 Inhibition

Mechanistic Investigations of 1 2 Fluorophenyl Ethylamine in Preclinical Biological Systems

Modulation of Neurotransmitter Systems and Transporters (In Vitro and Preclinical Animal Models)

Extensive searches of scientific literature did not yield specific data regarding the interactions of 1-(2-Fluorophenyl)ethylamine (B1333738) with dopaminergic, noradrenergic, serotonergic, glutamatergic, or cholinergic systems.

Dopaminergic System Interactions (e.g., Dopamine (B1211576) Transporter, D2/D3 Receptors)

No publicly available in vitro or preclinical animal studies detailing the binding affinity or functional activity of 1-(2-Fluorophenyl)ethylamine at the dopamine transporter or D2/D3 receptors were found.

Noradrenergic System Interactions (e.g., Norepinephrine (B1679862) Transporter)

Information regarding the interaction of 1-(2-Fluorophenyl)ethylamine with the norepinephrine transporter is not available in the reviewed scientific literature.

Serotonergic System Interactions (e.g., Serotonin (B10506) Transporter, 5-HT1A Receptor)

Specific data on the binding affinity and functional effects of 1-(2-Fluorophenyl)ethylamine on the serotonin transporter and 5-HT1A receptors have not been reported in publicly accessible research.

Glutamatergic and Cholinergic System Modulation (e.g., NMDA Receptors, Acetylcholine (B1216132) Levels)

There is no available research data detailing the modulatory effects of 1-(2-Fluorophenyl)ethylamine on NMDA receptors or its impact on acetylcholine levels in preclinical models.

Enzyme Interaction Studies (In Vitro)

Monoamine Oxidase (MAO) Activity Modulation

No in vitro studies describing the inhibitory or inductive effects of 1-(2-Fluorophenyl)ethylamine on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) activity were identified in the scientific literature.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

A comprehensive review of scientific literature did not yield specific data regarding the inhibitory activity of 1-(2-Fluorophenyl)ethylamine on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). Research on NAAA inhibitors has identified other compounds, such as ARN077, which act by blocking the catalytic cysteine of the enzyme. wikipedia.org The primary function of NAAA is the hydrolysis of bioactive N-acylethanolamines, including the anti-inflammatory lipid mediator N-palmitoylethanolamine (PEA). nih.govnih.gov Inhibition of NAAA is a therapeutic strategy being explored for the treatment of pain and inflammation by modulating the endogenous levels of these signaling lipids. nih.gov However, no studies were found that specifically evaluate 1-(2-Fluorophenyl)ethylamine within this context.

Carbonic Anhydrase Inhibition

There is no available scientific literature detailing the effects of 1-(2-Fluorophenyl)ethylamine on any of the carbonic anhydrase (CA) isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. drugbank.com The development of inhibitors for specific CA isoforms is an active area of research for various therapeutic applications. Studies have explored a wide range of chemical scaffolds, including phenols incorporating tertiary amine moieties and substituted benzothiazole-6-sulphonamides, for their CA inhibitory potential. nih.govnih.gov Despite this, the inhibitory profile of 1-(2-Fluorophenyl)ethylamine against these enzymes has not been reported.

Receptor Binding Affinity and Selectivity Profiling

Specific receptor binding affinity and selectivity data for 1-(2-Fluorophenyl)ethylamine are not available in the reviewed scientific literature. Research on structurally related fluorinated phenethylamines has indicated affinities for various receptors. For instance, N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown high affinity and selectivity for dopamine D-2 receptor subtypes. nih.gov Another compound containing a fluorophenyl moiety, DuP 734, was identified as a high-affinity antagonist for sigma and 5-HT2 receptors, with low affinity for dopamine receptors. nih.gov However, these findings cannot be directly extrapolated to 1-(2-Fluorophenyl)ethylamine, for which a detailed receptor binding profile has not been published.

Neurochemical Response Profiling in Preclinical Animal Models

Analysis of Neurotransmitter Metabolite Levels

No preclinical studies documenting the analysis of neurotransmitter metabolite levels following the administration of 1-(2-Fluorophenyl)ethylamine were found in the public domain. Studies on other psychoactive compounds, such as the prodrug of 2-phenylethylamine, N-(2-cyanoethyl)-2-phenylethylamine, have shown prolonged decreases in brain noradrenaline, dopamine, and 5-hydroxytryptamine concentrations in rats. nih.gov Similarly, other fluorophenyl-containing compounds have been shown to facilitate the release and/or inhibit the reuptake of dopamine and norepinephrine. nih.gov Without specific studies on 1-(2-Fluorophenyl)ethylamine, its influence on the levels of neurotransmitters and their metabolites remains uncharacterized.

Immediate Early Gene (IEG) Expression Profiling in Specific Brain Regions

A search of scientific databases and literature revealed no studies on the immediate early gene (IEG) expression profile in response to 1-(2-Fluorophenyl)ethylamine in any specific brain regions. IEGs, such as c-fos and EGR1, are rapidly transcribed in response to neuronal activity and are often used as markers for neuronal populations that are activated by pharmacological stimuli or behavioral tasks. nih.gov While the induction of IEGs is a standard method to map neuronal circuits affected by central nervous system agents, this type of investigation has not been reported for 1-(2-Fluorophenyl)ethylamine. nih.govnih.gov

Analytical Method Development for 1 2 Fluorophenyl Ethylamine and Its Biotransformation Products

Chromatographic Separation Techniques for Purity and Metabolite Profiling (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating the parent compound from its metabolites and any potential impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.

For a compound like 1-(2-Fluorophenyl)ethylamine (B1333738), which is a secondary amine, both HPLC and GC-MS could potentially be employed. HPLC, particularly reversed-phase HPLC, is often a versatile first choice. A C18 column would likely be effective, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for separating the relatively nonpolar parent compound from its more polar metabolites that may be formed through processes like hydroxylation.

GC-MS is also a powerful technique, especially for volatile compounds. Given the amine group, derivatization might be necessary to improve its chromatographic properties and thermal stability. This could involve acylation or silylation to reduce peak tailing and enhance volatility. The choice of column would typically be a non-polar or medium-polarity capillary column. The mass spectrometer detector provides high selectivity and allows for the identification of separated compounds based on their mass spectra.

Development of Specific Detection and Quantification Methodologies

Once chromatographic separation is achieved, a sensitive and specific detection method is required for quantification. For this purpose, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard.

The development of an LC-MS/MS method involves the optimization of several parameters. First, the compound is introduced into the mass spectrometer, and its precursor ion (typically the protonated molecule, [M+H]⁺) is selected. This precursor ion is then fragmented, and the resulting product ions are scanned. The most stable and abundant product ions are chosen for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of the compound at very low concentrations in complex biological samples.

An internal standard, a structurally similar compound that is not present in the sample, would be used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Interactive Table: Hypothetical Optimized MS/MS Parameters

Below is an example of what a table of optimized parameters for an LC-MS/MS method might look like. Note: This data is illustrative and not based on experimental results for 1-(2-Fluorophenyl)ethylamine.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-(2-Fluorophenyl)ethylamine182.15109.1015
Internal Standard186.18113.1315

In Vitro Biotransformation Studies

In vitro studies are crucial for predicting how a compound will be metabolized in the body. These studies typically use liver fractions, such as hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes.

Hepatic Microsomal Stability and Metabolic Pathways

The stability of a compound in the presence of hepatic microsomes provides an indication of its metabolic clearance rate. evotec.com. In a typical assay, the compound is incubated with liver microsomes and a cofactor, such as NADPH, which is necessary for the activity of many key metabolic enzymes like the cytochrome P450 (CYP) family. evotec.com. Samples are taken at various time points, and the concentration of the parent compound is measured using a developed analytical method, such as LC-MS/MS.

The rate of disappearance of the parent compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). evotec.com. A rapid disappearance suggests that the compound is extensively metabolized, while a slow disappearance indicates greater metabolic stability.

Interactive Table: Hypothetical Hepatic Microsomal Stability Data

This table illustrates the type of data that would be collected in a microsomal stability assay. Note: This data is for illustrative purposes only.

Incubation Time (minutes)1-(2-Fluorophenyl)ethylamine Remaining (%)
0100
585
1560
3035
6010

Identification and Characterization of Major Metabolites

In addition to measuring the disappearance of the parent compound, biotransformation studies aim to identify the major metabolites formed. By analyzing the incubated samples with high-resolution mass spectrometry, it is possible to detect new molecular species that are products of metabolic reactions.

Common metabolic pathways for a compound like 1-(2-Fluorophenyl)ethylamine would include:

N-dealkylation: Removal of the propyl group to form 1-(2-fluorophenyl)ethylamine.

Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring or the alkyl chains.

Oxidation: Oxidation of the amine group.

Conjugation: Attachment of a polar molecule, such as glucuronic acid, to a hydroxylated metabolite to increase its water solubility and facilitate excretion.

The identification of these metabolites is based on their accurate mass measurements and fragmentation patterns in the mass spectrometer.

Interactive Table: Hypothetical Major Metabolites

The following table provides a hypothetical list of potential metabolites, their expected molecular formula, and the metabolic reaction involved. Note: This is an illustrative example.

MetaboliteMolecular FormulaMass Change from ParentProposed Metabolic Reaction
M1C9H12FN-42.05N-depropylation
M2C12H18FNO+15.99Aromatic Hydroxylation
M3C12H18FNO+15.99Alkyl Hydroxylation
M4C18H26FNO7+192.03Glucuronidation of M2/M3

Future Research Directions and Exploratory Potential of 1 2 Fluorophenyl Ethylamine

Rational Design of Next-Generation Analogues for Enhanced Biological Activity and Specificity

The rational design of analogues based on the 1-(2-fluorophenyl)ethylamine (B1333738) scaffold is a promising strategy for developing compounds with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence a molecule's interaction with a target. nih.gov For phenethylamine (B48288) derivatives, modifications to the phenyl ring and the ethylamine (B1201723) side chain can dramatically alter biological activity. nih.gov

Key strategies in the rational design of novel analogues include:

Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring are critical. For instance, in studies of related phenethylamines, the position of alkyl or halogen groups on the phenyl ring has been shown to positively affect binding affinity to certain receptors when placed at the para position. nih.gov The introduction of additional fluorine atoms or other halogen groups can modulate the electronic properties and binding interactions of the molecule. mdpi.com Similarly, adding hydroxyl or methoxy (B1213986) groups can introduce new hydrogen bonding capabilities, potentially increasing affinity and selectivity for a target protein. mdpi.comnih.gov

Modification of the Ethylamine Side Chain: Altering the length and substitution of the N-alkyl group can influence the compound's hydrophobic character and steric fit within a binding pocket. nih.gov For example, designing analogues with different alkyl groups (e.g., ethyl, butyl) or introducing cyclic structures could optimize interactions with target receptors.

Stereochemistry: The stereoisomers (R- and S-enantiomers) of a chiral molecule like 1-(2-fluorophenyl)ethylamine can exhibit significantly different biological activities and binding affinities. nih.gov Synthesizing and evaluating enantiomerically pure analogues is crucial for developing drugs with higher specificity and potentially fewer off-target effects.

Table 1: Strategies for Analogue Design and Potential Effects

Modification StrategySpecific ExampleRationale / Potential EffectRelevant Findings in Related Compounds
Phenyl Ring Substitution Add a second fluorine atom at the C4 positionEnhance binding affinity through halogen bonding; alter electronic distributionFluoro groups on the phenyl ring can increase antimetastatic effects in isocoumarin analogues. mdpi.com
Introduce a hydroxyl group at the C4 positionCreate new hydrogen bond donor/acceptor sites for improved target interactionHydroxyl substitutions maintained anti-invasive activity in brartemicin analogues. mdpi.com
Side Chain Modification Replace propyl group with a cyclopropylmethyl groupIntroduce conformational rigidity; explore different binding pocket geometriesSteric effects of substituents are critical for dopamine (B1211576) transporter (DAT) binding affinity. nih.gov
N-alkylation with longer or branched chainsModify lipophilicity and membrane permeabilityThe hydrophobic character of the N-substituent influences opiate receptor binding. nih.gov
Stereochemical Control Isolate and test the (S)-enantiomer vs. the (R)-enantiomerEnantiomers can have vastly different affinities and efficacies for chiral biological targetsFor some dopamine transporter inhibitors, the S-configuration significantly enhanced binding affinity. nih.gov

Investigation of 1-(2-Fluorophenyl)ethylamine as a Chemical Probe for Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system, often to identify or validate a new drug target. chemimpex.com Given its potential bioactivity, 1-(2-fluorophenyl)ethylamine and its derivatives can be developed into chemical probes to explore novel biological targets and elucidate complex cellular pathways.

The process involves modifying the parent compound to incorporate a reporter tag (e.g., a fluorescent dye, a biotin molecule, or a photo-crosslinker) while retaining its binding affinity for its target. These modified probes can then be used in a variety of experimental techniques:

Target Identification: Biotinylated analogues of 1-(2-fluorophenyl)ethylamine could be used in affinity purification experiments. The probe is introduced into a cell lysate, where it binds to its target protein(s). The entire complex can then be "pulled down" using streptavidin beads, allowing for the isolation and subsequent identification of the target protein via mass spectrometry.

Cellular Imaging: Fluorescently tagged analogues would allow for the visualization of the probe's localization within cells using microscopy. This can provide valuable information about where the target protein resides and functions, for instance, whether it is in the cell membrane, cytoplasm, or nucleus.

In Silico and In Vitro Screening: Computational methods can help predict potential off-target interactions. nih.gov Furthermore, the probe can be used in high-throughput screening assays to identify other molecules that compete for the same binding site, potentially discovering new classes of compounds with similar biological activity. nih.gov

Table 2: Development and Application of a Chemical Probe Based on 1-(2-Fluorophenyl)ethylamine

StepTechnique / MethodObjective
1. Probe Design and Synthesis Organic SynthesisAttach a functional handle (e.g., an azide or alkyne for click chemistry) to a non-critical position on the molecule.
2. Biological Activity Validation In vitro binding assaysConfirm that the modified probe retains high affinity and selectivity for its intended target.
3. Target Engagement Studies Affinity Purification-Mass Spectrometry (AP-MS)Isolate and identify the specific protein(s) that the probe binds to within a complex biological sample.
4. Cellular Localization Confocal Fluorescence MicroscopyUse a fluorescently tagged version of the probe to visualize its distribution and location within living cells.
5. Pathway Analysis Proteomics and GenomicsAnalyze changes in protein expression or gene activity in cells treated with the probe to understand its downstream biological effects.

Advanced Mechanistic Studies to Fully Elucidate Interactions with Biological Systems

A complete understanding of how a compound like 1-(2-fluorophenyl)ethylamine exerts its biological effects requires detailed mechanistic studies at the molecular level. These investigations aim to characterize the precise nature of the interactions between the small molecule and its biological target(s), including the binding kinetics, thermodynamics, and structural details.

Advanced biophysical and computational techniques are essential for these studies:

Structural Biology: Techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can determine the three-dimensional structure of the compound bound to its target protein. This provides a precise atomic-level map of the binding site, revealing key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study protein-ligand interactions in solution. plos.org It can identify which parts of the protein are involved in binding and provide information on the dynamics of the interaction. plos.org

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can predict the binding pose of the compound within the active site of a target protein. researchgate.net These computational models complement experimental data and can help rationalize structure-activity relationships, guiding the design of new analogues with improved properties.

These advanced studies provide a deeper understanding of the compound's mechanism of action, which is critical for optimizing its properties and predicting potential off-target effects. northwestern.edumedwinpublishers.com

Table 3: Advanced Techniques for Mechanistic Studies

TechniqueInformation GainedApplication to 1-(2-Fluorophenyl)ethylamine
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex.Reveals the exact binding orientation and key amino acid contacts within the target's active site.
Nuclear Magnetic Resonance (NMR) Information on binding interfaces, conformational changes, and binding kinetics in solution.Confirms target engagement and maps the binding site on the protein surface. plos.org
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (affinity, enthalpy, entropy).Quantifies the strength of the interaction and provides insight into the driving forces of binding.
Molecular Dynamics (MD) Simulation Dynamic behavior of the ligand-protein complex over time.Predicts the stability of the binding pose and explores conformational flexibility of the target.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding and dissociation (on- and off-rates).Measures how quickly the compound binds to its target and how long it remains bound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)ethylamine, and how can purity be validated?

  • Methodology :

  • Step 1 : Utilize reductive amination between 2-fluorophenylacetone and propylamine under hydrogen gas with a palladium catalyst .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
  • Step 3 : Validate structural integrity via 1H^1H/13C^{13}C-NMR (e.g., δ~7.4–7.1 ppm for aromatic protons, δ~2.8–2.5 ppm for ethyl/propyl groups) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers screen the biological activity of 1-(2-Fluorophenyl)ethylamine in vitro?

  • Methodology :

  • Assay Design : Test pressor activity in isolated rat aorta models (Krebs-Henseleit buffer, 37°C, noradrenaline as positive control). Measure vasoconstriction via isometric tension transducers .
  • Dose-Response Analysis : Use concentrations from 1 nM to 100 µM; calculate EC50_{50} values using nonlinear regression (GraphPad Prism).
  • Selectivity : Cross-test against adrenergic receptor subtypes (α1_1, α2_2) via competitive binding assays with 3H^3H-prazosin .

Advanced Research Questions

Q. How do unimolecular decay kinetics influence the stability of 1-(2-Fluorophenyl)ethylamine under photoionization conditions?

  • Methodology :

  • Experimental Setup : Use time-of-flight mass spectrometry (TOF-MS) with tunable UV laser ionization (118–130 nm photon energy). Monitor fragment ions (e.g., m/z 150 for fluorophenyl loss) .
  • Kinetic Analysis : Apply quasi-equilibrium theory (QET) to model rate constants for dissociation. Compare experimental breakdown curves with theoretical predictions to identify deviations near threshold energies .

Q. What crystallographic strategies resolve structural ambiguities in 1-(2-Fluorophenyl)ethylamine derivatives?

  • Methodology :

  • Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets. Address twinning via SHELXD (charge flipping) and refine with SHELXL (anisotropic displacement parameters) .
  • Validation : Check for residual electron density (<0.5 eÅ3^{-3}) and Rint_\text{int} < 5%. Use PLATON to validate hydrogen bonding (e.g., amine-fluorophenyl interactions) .

Q. How can computational models predict metabolic pathways of 1-(2-Fluorophenyl)ethylamine?

  • Methodology :

  • In Silico Tools : Employ Schrödinger’s QikProp for ADME prediction (logP, solubility) and CypReact for cytochrome P450 metabolism (N-dealkylation as a likely pathway) .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system). Detect metabolites via LC-MS/MS (e.g., m/z 121 for propylamine fragment) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cardiovascular effects of fluorophenyl-amine derivatives?

  • Resolution Strategy :

  • Contextual Factors : Compare species-specific responses (e.g., rat vs. human α-adrenergic receptor isoforms) and dosing regimens (acute vs. chronic exposure) .
  • Structural Variations : Analyze substituent effects (e.g., 2-fluoro vs. 4-fluoro isomers) using QSAR models. Prioritize in vivo studies for compounds with EC50_{50} < 1 µM in vitro .

Methodological Best Practices

Q. What precautions ensure reproducibility in synthesizing fluorinated amines?

  • Guidelines :

  • Moisture Control : Perform reactions under nitrogen/argon with anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Fluorine Handling : Use PTFE-lined caps to prevent leaching of fluorinated intermediates .
  • Safety : Follow GHS protocols for amine toxicity (e.g., PPE, fume hoods) as per SDS for analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.